Structural Architecture and Synthetic Utility of Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate
Structural Architecture and Synthetic Utility of Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate
Topic: Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate Chemical Structure Analysis Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and DMPK Scientists[1]
[1]
Abstract
Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate (CAS: 104-18-7 equivalent/derivative) represents a critical pharmacophore in medicinal chemistry, particularly as a scaffold for PPAR agonists, COX inhibitors, and leukotriene antagonists.[1] This guide provides a rigorous analysis of its structural properties, emphasizing the chemoselective synthesis required to distinguish between S-alkylation and O-alkylation.[1] We further detail its metabolic liabilities—specifically thioether oxidation and ester hydrolysis—and provide validated protocols for its synthesis and characterization.
Structural & Electronic Architecture
The molecule comprises three distinct functional domains, each contributing specific electronic and steric properties to ligand-protein binding events.
Connectivity and Conformation
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The Thioether Bridge (-S-): Unlike its ether analog (phenoxyacetate), the sulfanyl bridge introduces a C–S–C bond angle of approximately 90–100° (vs. ~109.5° for ethers).[1] This creates a "kinked" geometry that alters the vector of the lipophilic tail relative to the phenol headgroup. The C–S bond length (~1.8 Å) is significantly longer than C–O (~1.4 Å), increasing the flexibility of the acetate tail.
-
The Phenolic "Head": The 4-hydroxyl group acts as a hydrogen bond donor (HBD) and acceptor (HBA). In physiological pH, the phenol (pKa ~10) remains largely protonated but can serve as an anchor point in protein active sites (e.g., Tyr/Ser residues).
-
The Ester "Tail": The ethyl ester serves as a prodrug motif or a hydrophobic interacting group. The carbonyl oxygen is a weak HBA.
Electronic Distribution (Push-Pull System)
The sulfur atom acts as a weak electron donor to the benzene ring via resonance (+M effect), though less effectively than oxygen due to poor orbital overlap (
| Feature | Value / Characteristic | Impact on Reactivity |
| Molecular Weight | 212.27 g/mol | Fragment-like, high ligand efficiency potential.[1] |
| LogP (Predicted) | ~2.5 | Good membrane permeability; Lipinski compliant. |
| H-Bond Donors | 1 (Phenol OH) | Critical for target engagement.[1] |
| H-Bond Acceptors | 3 (OH, C=O, S) | S is a very weak acceptor; C=O is moderate.[1] |
| Rotatable Bonds | 5 | High entropic penalty upon binding unless constrained. |
Chemoselective Synthesis: The S- vs. O-Alkylation Challenge
The synthesis of this molecule presents a classic competition between two nucleophilic sites on the starting material, 4-mercaptophenol: the thiol (-SH) and the phenol (-OH).[1]
The Nucleophilicity Hierarchy
To selectively synthesize the sulfanyl derivative (S-alkylation) and avoid the ether (O-alkylation), reaction conditions must leverage the acidity difference.[1] Using a weak base (e.g.,
Visualization: Synthetic Pathway
The following diagram illustrates the chemoselective pathway and potential side reactions.
Figure 1: Chemoselective synthesis pathway favoring S-alkylation via pKa manipulation.
Spectroscopic Signature (The "Fingerprint")
Identification of the correct isomer (S-alkyl vs O-alkyl) is critical.
1H NMR Analysis (CDCl3, 400 MHz)
-
6.70 - 7.30 ppm (4H): AA'BB' system.[1] The chemical shift of protons ortho to sulfur differs from those ortho to oxygen.
-
S-Isomer: Protons ortho to S are typically downfield relative to phenol ortho protons but less shielded than ether ortho protons.
-
-
4.15 ppm (2H, q): Ethyl ester
.[1][2] -
3.55 ppm (2H, s): The diagnostic singlet for
.[1]-
Differentiation: In the O-alkylated isomer (ether), this singlet shifts downfield to ~4.6 ppm due to the electronegativity of oxygen. This is the primary quality control check.
-
- 1.25 ppm (3H, t): Ethyl ester methyl group.
Infrared (IR) Spectroscopy
-
1735
: Strong Ester C=O stretch.[1] -
3350
: Broad Phenolic O-H stretch.[1] -
Missing: The absence of S-H stretch (~2550
) confirms consumption of the thiol.
Metabolic Stability & Reactivity[1][3][4]
In drug discovery, this scaffold faces two primary metabolic clearance pathways.[3]
S-Oxidation (FMO/CYP Mediated)
The thioether is a "soft spot" for Flavin-containing Monooxygenases (FMO) and Cytochrome P450s.[1] It readily oxidizes to the Sulfoxide (chiral) and subsequently to the Sulfone .
-
Implication: Oxidation increases polarity and alters the bond angle, potentially destroying potency if the sulfur "kink" is required for binding.
Ester Hydrolysis
Carboxylesterases (in plasma and liver) will hydrolyze the ethyl ester to the free carboxylic acid.
-
Implication: This is often a design feature (prodrug strategy). The acid is usually the active species for PPAR targets.
Figure 2: Primary metabolic pathways affecting the arylthioacetate scaffold.[1]
Experimental Protocols
Validated Synthesis Protocol
Objective: Synthesis of Ethyl 2-[(4-hydroxyphenyl)sulfanyl]acetate on 10 mmol scale.
-
Preparation: Charge a 100 mL round-bottom flask with 4-mercaptophenol (1.26 g, 10 mmol) and anhydrous Acetone (30 mL).
-
Base Addition: Add anhydrous potassium carbonate (
) (1.38 g, 10 mmol). Stir at room temperature for 15 minutes. Note: Using 1.0 eq of base minimizes phenoxide formation. -
Alkylation: Add Ethyl bromoacetate (1.67 g, 10 mmol) dropwise over 5 minutes.
-
Critical Step: Do not use chloroacetate without iodide catalysis; bromoacetate is required for reaction at room temperature to maintain selectivity.
-
-
Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo. Dissolve residue in EtOAc, wash with water (x2) and brine. Dry over
.[2][4] -
Purification: If necessary, purify via flash column chromatography (SiO2, Hexane -> 20% EtOAc).
-
Yield: Expected yield 85-95%.
Metabolic Stability Assay (Microsomal Stability)
Objective: Determine intrinsic clearance (
-
Incubation: Incubate test compound (1
) with Liver Microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4). -
Initiation: Add NADPH-regenerating system.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into acetonitrile containing internal standard.
-
Analysis: Analyze via LC-MS/MS monitoring the parent transition and the +16 Da (Sulfoxide) peak.
-
Calculation: Plot ln(remaining %) vs time to determine
and .
References
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Synthesis & Selectivity
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Reagent Properties (Ethyl Bromoacetate)
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Context: Physical properties and reactivity profile in Reformatsky and alkylation reactions.
-
Source: Ataman Chemicals. Ethyl Bromoacetate Technical Data. Link
-
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Metabolic Stability Protocols
- Context: Standard assays for determining metabolic stability in drug discovery (Microsomal/S9 assays).
-
Source: WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays. Link
-
Spectral Data Validation
